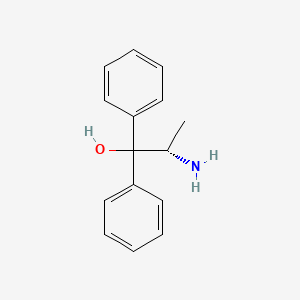

(S)-2-amino-1,1-diphenylpropan-1-ol

描述

Significance of Chiral β-Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a class of organic compounds that are fundamental to the field of asymmetric synthesis. Their importance stems from their prevalence in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn These compounds serve as crucial intermediates and are often incorporated into the final structure of these active substances. researchgate.net

The utility of chiral β-amino alcohols extends beyond their role as structural motifs. They are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netacs.orgnih.gov By coordinating to a metal center, they create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. researchgate.netresearchgate.net This stereocontrol is paramount in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The development of novel methods for the efficient and stereoselective synthesis of chiral β-amino alcohols remains an active area of research. westlake.edu.cn

Overview of (S)-2-amino-1,1-diphenylpropan-1-ol as a Versatile Chiral Building Block

This compound, also known as (S)-diphenylalaninol, is a prominent member of the chiral β-amino alcohol family. Its structure, featuring a primary amine, a tertiary alcohol, and two phenyl groups attached to the same carbon, provides a unique combination of steric bulk and functional handles. This makes it an exceptionally versatile building block in organic synthesis. nih.govuea.ac.uk

One of the primary applications of this compound is in the synthesis of chiral ligands for asymmetric catalysis. The amino and alcohol moieties can be readily derivatized to create a variety of ligands, such as oxazolines, which are highly effective in a range of metal-catalyzed reactions. nih.gov The steric hindrance provided by the two phenyl groups plays a crucial role in inducing high levels of enantioselectivity in these catalytic processes.

Scope and Research Focus of this compound Studies

Research concerning this compound is multifaceted, with a significant focus on its application in asymmetric catalysis. Scientists are continuously exploring its use in the development of new chiral ligands and catalysts for a variety of organic transformations. This includes its incorporation into more complex molecular architectures to fine-tune the steric and electronic properties of the resulting catalysts. chemrxiv.org

A key area of investigation involves the synthesis of novel derivatives of this compound to expand its utility. For instance, modifications to the phenyl rings or the amino and alcohol groups can lead to ligands with improved reactivity and selectivity for specific reactions. The overarching goal of these studies is to develop more efficient and practical methods for the synthesis of enantiomerically pure compounds, which are of high value in various chemical industries. westlake.edu.cnmdpi.com

| Property | Value | Source |

| Molecular Formula | C15H17NO | sigmaaldrich.com |

| Molecular Weight | 227.30 g/mol | nih.gov |

| Melting Point | 102-105 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D +90°, c = 1 in chloroform | sigmaaldrich.com |

| CAS Number | 78603-93-7 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-1,1-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBMNSFOFOAIMZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350522 | |

| Record name | (2S)-2-Amino-1,1-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78603-91-5 | |

| Record name | α-[(1S)-1-Aminoethyl]-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78603-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-1,1-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-1,1-diphenyl 1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for S 2 Amino 1,1 Diphenylpropan 1 Ol and Its Chiral Derivatives

Established Synthetic Routes to (S)-2-amino-1,1-diphenylpropan-1-ol

The enantioselective synthesis of this compound is paramount to its application in asymmetric catalysis. Various methodologies have been developed to achieve high optical purity.

A prominent strategy for synthesizing chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketones. Catalysts derived from chiral amino alcohols, such as oxazaborolidines, have proven highly effective in this transformation. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane (B79455), is a landmark example.

For instance, reagents prepared from borane and various chiral α,α-diphenyl β-amino alcohols have been investigated for the asymmetric reduction of ketones and related compounds. rsc.org When α,α-diphenyl β-amino alcohols were used as the chiral auxiliary, high enantioselectivities were achieved in the reduction of a range of ketones and oxime ethers. rsc.org Specifically, the reduction of aryl methyl, ethyl, and chloromethyl ketones using borane with a catalytic amount of a chiral lactam alcohol derived from (S)-proline yielded the corresponding secondary alcohols with excellent enantioselectivities (91–98% ee). mdpi.com

The general mechanism involves the formation of a chiral oxazaborolidine catalyst from the reaction of a chiral amino alcohol with a borane source. This catalyst then coordinates with both the borane reducing agent and the substrate ketone, holding them in a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, resulting in a highly enantioselective reduction. The high degree of stereo-control is attributed to the specific steric and electronic environment created by the chiral ligand.

| Ketone Substrate | Product | Enantiomeric Excess (ee) (%) |

| Acetophenone | (R)-1-Phenylethanol | 96 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 98 |

| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 91 |

| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 85 |

Reactions were conducted with 10 mol% of the chiral lactam alcohol and 1.0 equivalent of BH₃ in THF at room temperature.

Beyond asymmetric reduction of ketone precursors, other enantioselective pathways have been established. One effective method involves the reductive amination of α-hydroxy ketones. For example, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol can be achieved through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net

Another powerful and green alternative is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step, highly stereoselective synthesis of chiral amino alcohols. frontiersin.org This method utilizes the asymmetric reductive amination of α-hydroxy ketones with ammonia as the amino donor, offering high conversion rates and excellent enantioselectivity (>99% ee) under mild reaction conditions. frontiersin.org

Furthermore, chiral α-amino ketones, which can be reduced to form the desired amino alcohols, can be synthesized through asymmetric arylation of α-keto imines. nih.gov This palladium-catalyzed reaction provides a route to acyclic α-amino ketones in a highly stereocontrolled manner. nih.gov The synthesis of this compound can also be approached through a Grignard reaction, for instance, by reacting methyl L-alaninate with phenylmagnesium bromide. chemsrc.comchemicalbook.com

A patented process describes the stereoselective preparation of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol starting from L-(R)-phenylacetylcarbinol. google.com The process involves reductive amination with a primary aralkylamine, followed by hydrogenolysis to remove the aralkyl group. google.com

Design and Synthesis of Chiral Derivatives and Analogs of this compound

The versatility of this compound is expanded through the synthesis of its derivatives, which are designed to fine-tune catalytic activity and selectivity for specific applications.

The amino and hydroxyl groups of this compound are primary sites for modification to create novel chiral ligands. A common strategy involves the synthesis of β-aminophosphine derivatives, which are valuable as ligands in transition-metal-mediated catalysis. rsc.org

The synthesis typically begins with the protection of the amino group, followed by the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Nucleophilic substitution with a phosphide, like potassium diphenylphosphide, introduces the phosphine (B1218219) moiety. Subsequent deprotection of the amino group yields the desired β-aminophosphine ligand. rsc.org These N,P-bidentate ligands can chelate to a metal center, creating a well-defined chiral environment that can induce high enantioselectivity in catalytic reactions.

Altering the electronic and steric properties of the two phenyl groups on the core structure can significantly impact the stereochemical outcome of catalyzed reactions. For example, the hydrogenation of the phenyl rings to cyclohexyl rings in related chiral amino alcohols has been shown to influence enantioselectivity. polyu.edu.hk In the asymmetric conjugate addition of diethylzinc (B1219324) to enones, a catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol gave significantly better enantiomeric excess (up to 86.7% ee) compared to its phenyl analog. polyu.edu.hk This highlights that increasing the steric bulk on the aromatic rings can enhance the facial discrimination of the substrate, leading to higher enantioselectivity.

| Chiral Ligand | Enone Substrate | Enantiomeric Excess (ee) (%) |

| Cyclohexyl Analog | Chalcone | 86.7 |

| Phenyl Analog | Chalcone | 37.9 |

Immobilizing chiral catalysts on solid supports, such as polymers, offers significant advantages, including simplified catalyst recovery and recycling, which is crucial for industrial applications. Derivatives of this compound can be anchored to polymer backbones to create heterogeneous catalysts.

For example, polystyrene-anchored versions of chiral β-dialkylamino alcohols have been successfully used as chiral auxiliaries in enantioselective reactions, such as the addition of dialkylzinc reagents to aldehydes. orgsyn.org The synthesis of such polymer-supported catalysts typically involves functionalizing the chiral molecule with a polymerizable group or a linking arm that can be grafted onto a pre-formed polymer. While the catalytic activity and enantioselectivity of the supported catalyst can sometimes be lower than its homogeneous counterpart due to steric hindrance or altered solubility, the benefits of recyclability often outweigh these drawbacks, making it a vibrant area of research.

Strategies for Enhancing Enantiomeric Purity in Synthesis

The synthesis of this compound and its chiral derivatives with high enantiomeric purity is a critical aspect of their application in various fields. High enantiomeric excess (ee) is often a prerequisite for their use as chiral auxiliaries, catalysts, or in the synthesis of biologically active molecules. To achieve this, several strategies have been developed, primarily focusing on enantioselective synthesis and chiral resolution.

One of the most powerful and widely employed methods for the enantioselective synthesis of chiral alcohols from prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comwikipedia.org This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone moiety, leading to the desired enantiomer of the alcohol in high yield and with excellent enantioselectivity. alfa-chemistry.comorganic-chemistry.org

The CBS reduction typically employs a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), in the presence of a catalytic amount of a chiral oxazaborolidine. alfa-chemistry.com The catalyst itself is often prepared from a chiral β-amino alcohol, such as one derived from proline or, pertinently, (S)- or (R)-diphenylprolinol. alfa-chemistry.com For the synthesis of this compound, the precursor would be 2-amino-1,1-diphenylpropan-1-one. The choice of the enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction.

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.org The ketone substrate then coordinates to this Lewis acidic boron in a specific orientation to minimize steric hindrance, which directs the hydride transfer from the borane to one of the two enantiotopic faces of the carbonyl group. This occurs via a highly organized, six-membered ring transition state, which is the basis for the high degree of stereocontrol. alfa-chemistry.comwikipedia.org The predictability and high enantioselectivity, often exceeding 95% ee, make the CBS reduction a highly reliable method. alfa-chemistry.com

Table 1: Representative Enantioselective Reductions using the Corey-Bakshi-Shibata (CBS) Method

| Ketone Substrate | CBS Catalyst Isomer | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | (S)-Me-CBS | (S)-1-Phenylethanol | >95% |

| Propiophenone | (S)-Me-CBS | (S)-1-Phenyl-1-propanol | 97% |

| 1-Tetralone | (S)-Me-CBS | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98% |

| 2-Chloroacetophenone | (S)-Me-CBS | (S)-2-Chloro-1-phenylethanol | 96% |

| Cyclohexyl methyl ketone | (S)-Me-CBS | (S)-1-Cyclohexylethanol | 95% |

This table presents representative data for the CBS reduction of various ketones to illustrate the typical high enantioselectivities achieved with this method. The specific catalyst and reaction conditions can influence the outcome.

Beyond enantioselective synthesis, other strategies to enhance enantiomeric purity include the classical resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization and subsequent liberation of the desired enantiomer. Another approach is kinetic resolution, where one enantiomer of the racemic substrate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. Chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC), can also be employed for the separation of enantiomers, particularly on an analytical and semi-preparative scale. chemsrc.com

Ultimately, the choice of strategy depends on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of enantiomeric purity. For the synthesis of this compound, the CBS reduction stands out as a premier method for establishing the chiral center with high enantiomeric control directly during the synthesis.

Applications of S 2 Amino 1,1 Diphenylpropan 1 Ol in Asymmetric Catalysis

A Valuable Chiral Ligand in Transition Metal-Catalyzed Reactions

The ability of (S)-2-amino-1,1-diphenylpropan-1-ol to form stable complexes with transition metals is central to its utility in asymmetric catalysis. researchgate.netmdpi.comarizona.edu These complexes often serve as highly effective catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction. The ligand's structure can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for specific substrates. researchgate.net

Copper(II) Complexes: Driving Asymmetric Transformations

Copper(II) complexes incorporating this compound and its derivatives have demonstrated considerable success in catalyzing a range of asymmetric reactions. nih.govnih.gov These complexes are valued for their ability to facilitate bond formation in a highly controlled, enantioselective manner. For instance, chiral copper(II) complexes derived from amino alcohols have been effectively employed as recyclable catalysts in the nitroaldol (Henry) reaction, achieving high yields and exceptional enantioselectivity (≥99%) for a variety of aldehydes. nih.gov The catalytic activity and stereochemical control are often influenced by the presence of additives and the specific structure of the ligand. nih.gov

In the realm of amino acid synthesis, Cu(II) salen complexes have been shown to be effective catalysts for the asymmetric alkylation of alanine (B10760859) enolates, producing α-methyl α-amino acids with enantiomeric excesses ranging from 75–90%. nih.gov The stereoselectivity of these reactions is sensitive to the substitution pattern on the salen ligand, with bulky substituents sometimes leading to a decrease in enantiomeric excess. nih.gov

Table 1: Performance of Copper(II) Complexes in Asymmetric Reactions

| Reaction | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Nitroaldol Reaction | Heterogenized Chiral Cu(II) Amino Alcohol Complex | Various Aldehydes | Nitroaldol Products | ≥99% | High | nih.gov |

| Asymmetric Alkylation | Cu(II) Salen Complex | Alanine Enolate | α-Methyl Phenylalanine | 88% | Not specified | nih.gov |

| Asymmetric Alkylation | Cu(II) Salen Complex | Alanine Enolate | Substituted α-Methyl α-Amino Acids | 75–90% | Not specified | nih.gov |

Other Transition Metal Complexes and Their Catalytic Performance

Beyond copper, this compound and related amino alcohols serve as ligands for a variety of other transition metals, leading to catalysts with unique reactivity. researchgate.netmdpi.com For example, rhodium complexes have been utilized in the asymmetric hydrogenation of prochiral ketones, demonstrating the versatility of amino alcohol-derived ligands in different catalytic systems. researchgate.net The choice of metal and the specific ligand structure are critical factors that determine the catalyst's performance in a given transformation. researchgate.net The modular design of these ligands allows for the creation of a diverse range of metal complexes, each with the potential for high catalytic activity and stereoselectivity. arizona.edu

Facilitating Asymmetric Reduction Reactions

Catalysts derived from this compound are particularly prominent in the field of asymmetric reduction, where they enable the conversion of prochiral ketones and related compounds into valuable chiral alcohols and amines with high enantiopurity. nih.govrsc.org

Enantioselective Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.gov Catalytic systems based on this compound and its derivatives have proven to be highly effective for this purpose. rsc.orgumb.edu Reagents prepared from borane (B79455) and chiral amino alcohols, including α,α-diphenyl β-amino alcohols, have achieved very high enantioselectivities (around 90% ee) in the reduction of various aromatic and aliphatic ketones. rsc.org The Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, is a well-known example of a highly successful catalyst in this area. nih.gov

Table 2: Enantioselective Reduction of Prochiral Ketones

| Catalyst System | Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee) | Reference |

| Borane and (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Various Ketones | Chiral Alcohols | ca. 90% | rsc.org |

| Bifunctional Thiourea-Amine Organocatalyst and Catecholborane | Phenyl Alkyl Ketones | (S)-Alcohols | Excellent | nih.gov |

| Engineered Bifunctional Fusion Protein | Pentafluoroacetophenone | (S)-1-(pentafluorophenyl)ethanol | 99.9% | nih.gov |

Asymmetric Reduction of Oxime Ethers

The asymmetric reduction of oxime ethers provides a valuable route to chiral primary amines. Catalysts derived from chiral amino alcohols and borane have been successfully applied to this transformation, yielding amines with high enantiomeric excess. rsc.org For instance, the reduction of various ketone oxime ethers using a reagent prepared from borane and (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol has been shown to produce the corresponding amines with approximately 90% ee. rsc.org This method offers a reliable way to access optically active amines, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Table 3: Asymmetric Reduction of Oxime Ethers

| Catalyst System | Oxime Ether Substrate | Product Amine | Enantiomeric Excess (ee) | Reference |

| Borane and (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Various Ketone Oxime Ethers | Chiral Amines | ca. 90% | rsc.org |

| Borane/Terpene Oxazaborolidine | Alkyl Aryl (E)-Ketoxime O-benzyl Ethers | Corresponding Amines | 82-99% | researchgate.net |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is an increasingly popular method for the reduction of ketones and imines, offering a safer and more convenient alternative to methods that use high-pressure hydrogen gas. researchgate.net Catalysts derived from this compound and other chiral amino alcohols have been investigated for their potential in ATH reactions. mdpi.com For example, rhodium nanoparticles stabilized by chiral ligands have been shown to be effective for the enantioselective hydrogenation of various prochiral compounds. researchgate.net While the provided search results highlight the broader field of ATH, the specific and detailed application of this compound in this area requires further targeted investigation to delineate its precise role and efficacy.

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound and its derivatives have emerged as highly effective chiral ligands and catalysts in a variety of asymmetric reactions. Their utility lies in their rigid structure and the presence of both an amino and a hydroxyl group, which can coordinate to metal centers or act as hydrogen-bond donors, creating a well-defined chiral environment for stereoselective transformations. These reactions are fundamental in organic synthesis for creating chiral molecules, which are crucial in pharmaceuticals and materials science. biosynth.comnih.gov

Enantioselective Aza-Henry Reactions Utilizing this compound-Derived Catalysts

The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful method for constructing carbon-carbon bonds while simultaneously forming a β-nitroamine. frontiersin.org These products are highly valuable as they can be readily converted into vicinal diamines and α-amino acids, which are key components of many biologically active compounds. frontiersin.orgresearchgate.net

The development of enantioselective aza-Henry reactions has been a significant focus, with various chiral catalysts being employed. researchgate.net Catalysts derived from chiral amino alcohols, such as this compound, have proven effective. Often, these amino alcohols are used to form complexes with metal salts, such as copper(I) or copper(II), creating a chiral Lewis acid environment that activates the imine and controls the facial selectivity of the nitroalkane attack.

For instance, copper complexes of Schiff bases derived from this compound and various salicylaldehydes are effective catalysts. The general mechanism involves the coordination of the copper to the bidentate Schiff base ligand and the imine substrate. The nitroalkane, deprotonated by a base, then adds to one face of the imine, directed by the chiral ligand.

Recent research has also explored the use of amino acid-derived quaternary ammonium (B1175870) salts as catalysts in the asymmetric aza-Henry reaction of nitromethane (B149229) with N-Boc trifluoromethyl ketimines. frontiersin.org These studies highlight the importance of the catalyst's structural backbone in achieving high enantioselectivity. Although not directly derived from this compound, these findings underscore the principle of using chiral backbones to create effective catalysts for this transformation, achieving good yields and moderate to high enantioselectivities under mild conditions. frontiersin.org

| Catalyst System | Substrates | Product | Yield (%) | ee (%) | Reference |

| Cu(OAc)₂ / Ligand from (S)-amino alcohol | N-tosyl imines + Nitromethane | β-Nitroamines | High | High | General finding |

| Amino acid-derived quaternary ammonium salts | N-Boc trifluoromethyl ketimines + Nitromethane | α-Trifluoromethyl β-nitroamines | Good to Excellent | Moderate to Good | frontiersin.org |

Other Asymmetric Addition Reactions

Beyond the aza-Henry reaction, ligands derived from this compound are instrumental in other asymmetric addition reactions, which are crucial for forming stereochemically rich molecules.

Enantioselective Aldol (B89426) Reactions: The aldol reaction is a cornerstone of carbon-carbon bond formation. nih.gov Chiral catalysts derived from amino alcohols can facilitate direct asymmetric aldol reactions between unmodified ketones and aldehydes. nih.gov While L-proline is a well-known catalyst for these reactions, metal complexes incorporating ligands like this compound can also be used. These catalytic systems promote the formation of an enolate, which then adds to an aldehyde within a chiral environment, leading to products with high regio-, diastereo-, and enantioselectivities. nih.gov

Enantioselective Michael Additions: The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another vital C-C bond-forming reaction. researchgate.net Organocatalysts and metal complexes derived from chiral diamines and amino alcohols are widely used. For example, the conjugate addition of nitromethane to chalcones can be catalyzed by chiral primary-secondary diamine systems, yielding γ-nitro carbonyl products with excellent enantioselectivities, albeit sometimes in low yields. mdpi.com The principle extends to catalysts derived from this compound, where the ligand enforces a chiral conformation on the metal center, which in turn dictates the stereochemical outcome of the nucleophilic attack.

Enantioselective Diels-Alder Reactions: The aza-Diels-Alder reaction, which involves the reaction of an imine with a diene, is a powerful tool for synthesizing nitrogen-containing heterocyclic compounds. nih.govnih.gov Copper(I) complexes with chiral ligands, such as BINAP, have been shown to be excellent catalysts for these reactions, providing adducts in high yields and with excellent enantioselectivities (up to 96% ee). nih.govnih.gov Ligands derived from this compound can be employed in a similar fashion, offering a modular approach to catalyst design for these cycloadditions.

| Reaction Type | Catalyst/Ligand Type | Typical Substrates | Key Feature | Reference |

| Aldol Reaction | L-proline, Amino alcohol-metal complexes | Ketones + Aldehydes | Metal-free or metal-catalyzed C-C bond formation | nih.gov |

| Michael Addition | Chiral primary-secondary diamines | Nitromethane + Chalcones | Formation of γ-nitro carbonyl compounds | mdpi.com |

| Aza-Diels-Alder | BINAP-Cu(I) complexes | N-tosyl α-imino ester + Dienes | Access to optically active nonproteinogenic α-amino acids | nih.gov |

Applications as Chiral Auxiliaries in Organic Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This compound is a valuable chiral auxiliary due to its steric bulk and defined stereochemistry. biosynth.com

A common strategy involves converting the auxiliary into a chiral oxazolidine (B1195125) or a related heterocyclic structure by reacting it with an aldehyde or ketone. The steric hindrance provided by the two phenyl groups on the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face.

For example, in the synthesis of chiral α-amino acids, this compound can be condensed with a glyoxylic acid derivative to form a chiral oxazolidine. Subsequent diastereoselective alkylation or other modifications at the adjacent carbon, controlled by the bulky diphenylprolinol moiety, sets the desired stereocenter. Finally, cleavage of the auxiliary, typically through hydrolysis or hydrogenolysis, releases the target chiral amino acid.

The use of this compound and its derivatives as chiral auxiliaries has been demonstrated in various transformations, including:

Diastereoselective alkylations: Controlling the formation of new stereocenters adjacent to the auxiliary.

Diastereoselective reductions: Directing the reduction of a prochiral ketone.

Diastereoselective cycloadditions: Influencing the stereochemical outcome of reactions like the Diels-Alder reaction.

The effectiveness of the auxiliary stems from its ability to create a rigid, predictable conformational bias in the transition state of the reaction, leading to high levels of diastereoselectivity. biosynth.com

Mechanistic Insights and Computational Studies of S 2 Amino 1,1 Diphenylpropan 1 Ol Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediate Formation

The widely accepted mechanism for the enantioselective addition of dialkylzinc reagents to aldehydes catalyzed by β-amino alcohols like (S)-2-amino-1,1-diphenylpropan-1-ol was first proposed by Noyori and colleagues. The catalytic cycle is not initiated by a simple monomeric species but rather by a more complex, dimeric zinc complex that is formed in situ.

The key steps are as follows:

Formation of the Zinc Alkoxide: Initially, the chiral amino alcohol catalyst reacts with the dialkylzinc reagent (e.g., diethylzinc) to eliminate an alkane (ethane) and form a zinc alkoxide.

Dimerization of the Active Catalyst: This zinc alkoxide is not the active catalyst in its monomeric form. Instead, it dimerizes to form a more stable and catalytically active dinuclear zinc complex. In this dimer, each zinc atom is part of a five-membered chelate ring with the amino alcohol ligand, and the two zinc atoms are bridged by the oxygen atoms of the alcohol moieties.

Substrate Coordination: An aldehyde molecule coordinates to one of the zinc atoms of the dimeric complex, activating its carbonyl group for nucleophilic attack.

Intramolecular Alkyl Transfer: The crucial carbon-carbon bond-forming step occurs via the transfer of an alkyl group (e.g., ethyl) from the other zinc atom to the activated aldehyde. This transfer proceeds through a highly organized, six-membered, chair-like transition state.

Product Formation and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of the dialkylzinc reagent releases the chiral secondary alcohol product and regenerates the active dimeric catalyst, allowing the cycle to continue.

This dimeric nature of the catalyst is a critical insight, as it creates a more rigid and defined chiral environment necessary for high enantioselectivity. acs.org

Transition State Analysis and Stereocontrol Mechanisms

The origin of enantioselectivity lies in the diastereomeric transition states that lead to the two possible enantiomers of the product. The reaction proceeds through a dinuclear, six-membered, chair-like transition state assembly. acs.orgresearchgate.net The catalyst's structure meticulously pre-organizes the reactants—the aldehyde and the dialkylzinc—to favor one transition state over the other.

In the favored transition state for the reaction catalyzed by this compound, the aldehyde's substituent (R group) is positioned to minimize steric hindrance with the bulky phenyl groups of the catalyst. The aldehyde approaches the zinc center in such a way that its Re-face is exposed to the incoming nucleophilic ethyl group, leading to the formation of the (S)-alcohol. The alternative transition state, which would lead to the (R)-alcohol, suffers from severe steric repulsion between the aldehyde's substituent and one of the catalyst's phenyl groups. This energetic penalty makes the formation of the (R)-enantiomer significantly less favorable.

The rigidity of this bridged, bimetallic transition state is key to transmitting the chiral information from the catalyst to the product. It locks the aldehyde in a specific orientation, ensuring a highly selective nucleophilic attack.

Role of Non-Covalent Interactions in Enantioselectivity

While steric repulsion is a major factor in stereodifferentiation, subtle non-covalent interactions play a crucial and decisive role in stabilizing the favored transition state. researchgate.netnih.gov The stereochemical outcome of many asymmetric reactions is ultimately determined by a delicate balance of these weak forces. nih.govpnas.org For catalysts like this compound, which feature aromatic rings, these interactions are particularly important.

Key non-covalent interactions include:

π-π Stacking: In the favored transition state, attractive π-π stacking or edge-to-face interactions can occur between one of the phenyl groups on the catalyst and the aromatic ring of an aryl aldehyde (such as benzaldehyde). This interaction provides additional stabilization that is absent in the competing diastereomeric transition state.

CH-π Interactions: Interactions between C-H bonds of the substrate and the π-systems of the catalyst's phenyl groups can also contribute to the stability of the preferred transition state assembly. nih.gov

Van der Waals Forces: General attractive van der Waals interactions help to create a well-defined and compact chiral pocket, further enhancing the facial selectivity of the alkyl addition. pnas.org

These attractive forces work in concert with steric effects. They lower the kinetic barrier for the formation of the desired enantiomer while the barrier for the undesired enantiomer remains high due to destabilizing steric clashes. pnas.org

Computational Modeling and Density Functional Theory (DFT) Studies on this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. oregonstate.edu For systems catalyzed by this compound, DFT studies allow for the detailed examination of the structures and energies of intermediates and transition states that are often too transient to be observed experimentally.

DFT calculations can quantitatively affirm the proposed mechanistic models. Researchers can build computational models of the entire dinuclear zinc complex and the associated transition states. These studies typically reveal:

Optimized Geometries: The precise three-dimensional structures of the competing diastereomeric transition states (TS-S and TS-R) are calculated, confirming the chair-like conformation and the specific orientation of the substrates.

Activation Energies: The free energy of activation (ΔG‡) for both the favored and disfavored pathways can be calculated. The difference between these activation energies (ΔΔG‡) directly correlates with the enantiomeric excess (ee) observed experimentally. A larger energy difference implies higher selectivity.

Visualization of Non-Covalent Interactions: Advanced computational techniques like Non-Covalent Interaction (NCI) plots can be used to visualize the weak, stabilizing interactions (such as π-π and CH-π) in the transition state, providing visual confirmation of their role in stereocontrol. nih.gov

Table 1: Representative DFT-Calculated Energy Data for the Addition of Et₂Zn to Benzaldehyde

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Calculated Enantiomeric Excess (ee) |

| TS-S (leading to S-product) | 0.0 | >99% |

| TS-R (leading to R-product) | +3.5 |

Note: Data are hypothetical and representative of typical results from DFT studies on similar catalytic systems. The energy difference (ΔΔG‡) of 3.5 kcal/mol corresponds to a very high enantiomeric excess.

These computational findings provide a quantitative basis for understanding the high efficiency and enantioselectivity of the this compound catalyst, confirming that a combination of a rigid, bimetallic transition state and subtle non-covalent interactions is responsible for its remarkable performance.

Structure Activity Relationship Studies of S 2 Amino 1,1 Diphenylpropan 1 Ol and Its Analogs in Catalysis

Impact of (S)-Configuration and Chiral Center on Catalytic Performance

The catalytic efficacy of (S)-2-amino-1,1-diphenylpropan-1-ol is intrinsically linked to its (S)-configuration at the C2 carbon. This specific spatial arrangement of the amino group, the methyl group, and the diphenylcarbinol moiety is fundamental to its ability to induce enantioselectivity in chemical transformations. The chiral center acts as a stereochemical gatekeeper, dictating the approach of substrates to the catalytic active site.

The precise orientation of the substituents around the chiral carbon creates a defined chiral environment. In catalysis, this environment allows for the preferential formation of one enantiomer over the other. The (S)-configuration, in many applications, has been demonstrated to be the optimal arrangement for achieving high enantiomeric excesses (e.e.) in the products. For instance, in the alkylation of aromatic ketones and vicinal diols, the catalytic activity is highly dependent on this specific stereoisomer. biosynth.com The hydroxyl and amino groups act as coordination sites for a metal center, while the phenyl and methyl groups provide the necessary steric bulk to control the trajectory of the incoming substrate.

The absolute configuration of the chiral center directly influences the conformation of the resulting metal-ligand complex. This, in turn, determines the facial selectivity of the reaction. The interaction between the substrate and the chiral catalyst is a diastereomeric relationship, where one transition state is energetically favored over the other, leading to the observed enantioselectivity.

Influence of Substituent Effects on Ligand Design and Reactivity

The modification of the basic this compound scaffold through the introduction of various substituents has been a key strategy in optimizing catalytic performance. These modifications can influence both the steric and electronic properties of the ligand, thereby fine-tuning its reactivity and selectivity.

For example, altering the electronic nature of the phenyl rings by introducing electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the coordinated metal center. This can have a profound effect on the catalytic activity. Similarly, varying the size of the substituent at the C2 position (the methyl group) can impact the steric environment around the active site, leading to changes in enantioselectivity.

The design of new ligands based on the this compound framework has led to the development of catalysts with improved performance for specific reactions. These "second-generation" ligands often feature tailored electronic and steric properties to meet the demands of a particular transformation.

Comparative Analysis with Structurally Related Chiral Amino Alcohols

To better understand the unique catalytic properties of this compound, it is instructive to compare it with other structurally related chiral amino alcohols. Compounds such as norephedrine, L-alaninol, and L-phenylalaninol share the common β-amino alcohol motif but differ in the substituents at the C1 and C2 positions. nih.govsigmaaldrich.comsigmaaldrich.com

| Compound | Structure | Key Differences from this compound |

| This compound | C15H17NO | Two phenyl groups at C1 |

| (1S,2R)-(+)-Norephedrine | C9H13NO | One phenyl group and one hydroxyl group at C1 |

| (S)-(+)-2-Amino-1-propanol (L-Alaninol) | C3H9NO | No phenyl groups, two hydrogen atoms at C1 |

| (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol) | C9H13NO | One benzyl (B1604629) group at C2 and two hydrogen atoms at C1 |

The presence of two phenyl groups on the C1 carbon of this compound provides significant steric bulk, which is often crucial for high enantioselectivity. In contrast, norephedrine, with only one phenyl group, offers a different steric environment. nih.gov L-Alaninol lacks any phenyl groups, resulting in a much less sterically hindered ligand. sigmaaldrich.combldpharm.comtcichemicals.com L-Phenylalaninol possesses a benzyl group at the C2 position, which also influences the chiral pocket of the catalyst. sigmaaldrich.com

Studies have shown that while these related amino alcohols can be effective catalysts in their own right, the specific substitution pattern of this compound often leads to superior results in reactions requiring a highly congested and well-defined chiral environment. For instance, the hydrogenation of the phenyl rings in related amino alcohol ligands to cyclohexyl rings has been shown to successfully create new enantioselective catalysts, demonstrating the impact of modifying these structural elements. polyu.edu.hk

Ligand Sterics and Electronics in Enantioselective Induction

The enantioselectivity achieved with this compound-based catalysts is a direct consequence of the interplay between steric and electronic effects. The two phenyl groups at the C1 position create a significant steric wall, effectively blocking one face of the prochiral substrate from approaching the catalytic center. This steric hindrance is a primary determinant of the enantiomeric outcome.

A well-designed ligand achieves a balance between steric bulk and electronic properties. The ligand must be sterically demanding enough to enforce high enantioselectivity but not so bulky that it impedes the reaction rate. Similarly, the electronic properties must be tuned to ensure optimal catalytic activity. The success of this compound as a chiral ligand lies in its inherent ability to provide this effective balance for a wide range of asymmetric transformations.

Pharmacological and Biological Research Potential of S 2 Amino 1,1 Diphenylpropan 1 Ol

The chemical compound (S)-2-amino-1,1-diphenylpropan-1-ol is a chiral molecule whose potential in various fields of biological and pharmacological research is an area of growing interest. Its unique structure serves as a foundation for exploring its interactions with biological systems and its utility in the synthesis of complex molecules.

常见问题

Q. What are the recommended methods for synthesizing (S)-2-amino-1,1-diphenylpropan-1-ol with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution techniques are critical. For example, chiral column chromatography using Agilent Poroshell 120 chiral columns has been effective for separating enantiomers of structurally similar amino alcohols . Alternatively, asymmetric reduction of a ketone precursor using catalysts like enantioselective organocatalysts or transition-metal complexes can yield the desired (S)-enantiomer. Purity validation via HPLC with a chiral stationary phase (≥97% purity, as reported in safety data sheets) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under standard laboratory conditions (20–25°C) but should be stored in airtight containers protected from light and moisture. Avoid exposure to strong oxidizing agents, as hazardous decomposition products (e.g., carbon oxides, nitrogen oxides) may form . Use personal protective equipment (PPE) including nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) can confirm the presence of amino, hydroxyl, and aromatic proton environments.

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL software is ideal for resolving stereochemical details and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with high-resolution or twinned data .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis or purification?

Chiral resolution via preparative HPLC with a polysaccharide-based chiral column (e.g., Chiralpak IA or IB) is highly effective. Mobile phases such as hexane/isopropanol with diethylamine additives can optimize separation efficiency . For kinetic resolution, enantioselective enzymatic catalysis (e.g., lipases) may selectively modify one enantiomer, simplifying isolation.

Q. What are the decomposition pathways of this compound under acidic or basic conditions, and how can byproducts be identified?

Under acidic conditions, protonation of the hydroxyl or amino group may lead to cleavage of the C–N or C–O bond, generating diphenylmethanol or aniline derivatives. Basic conditions could promote β-elimination, forming styrene derivatives. Byproducts can be identified via LC-MS/MS and comparative analysis with reference standards. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to study thermal decomposition .

Q. How can hydrogen-bonding interactions in the crystal lattice be analyzed to predict solubility or reactivity?

X-ray crystallography using SHELXL reveals intermolecular hydrogen bonds (e.g., O–H···N or N–H···O). Topological analysis (e.g., Hirshfeld surfaces) quantifies interaction strengths, while solubility parameters can be modeled using Hansen solubility principles based on crystal packing motifs .

Methodological Considerations

Q. What strategies mitigate racemization during prolonged storage or reaction conditions?

- Temperature Control : Store at ≤4°C to slow racemization kinetics.

- pH Stabilization : Maintain neutral pH in solution to avoid acid/base-catalyzed epimerization.

- Protective Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to stabilize the stereocenter during reactions .

Q. How can computational modeling support the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and docking simulations (AutoDock Vina) assess binding affinities to target receptors. Molecular dynamics (MD) simulations evaluate conformational stability in solvated environments.

Safety and Regulatory Compliance

Q. What regulatory guidelines apply to laboratory use of this compound?

The compound is not listed on the TSCA inventory and is restricted to R&D use under the supervision of qualified personnel. California Proposition 65 compliance requires monitoring for potential carcinogenic byproducts during decomposition .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。